molecular formula C19H19N3O5S2 B2619338 ethyl 2-[(2Z)-2-[(2-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865248-14-2

ethyl 2-[(2Z)-2-[(2-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2619338
CAS No.: 865248-14-2
M. Wt: 433.5
InChI Key: XWWLNHXXRSGCPL-VZCXRCSSSA-N
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Description

The compound ethyl 2-[(2Z)-2-[(2-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate features a benzothiazole core substituted with a sulfamoyl group at the 6-position, an imino-linked 2-methylbenzoyl moiety, and an ethyl acetate side chain. Its Z-configuration at the imino bond and dihydro-benzothiazole scaffold suggest conformational rigidity, which may influence intermolecular interactions and bioactivity.

Characterization typically employs NMR, IR, and mass spectrometry .

Properties

IUPAC Name

ethyl 2-[2-(2-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-3-27-17(23)11-22-15-9-8-13(29(20,25)26)10-16(15)28-19(22)21-18(24)14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWLNHXXRSGCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-[(2-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiazole intermediate with a sulfonyl chloride in the presence of a base.

    Formation of the Imino Group: The imino group is formed by the condensation of the benzothiazole-sulfonamide intermediate with 2-methylbenzoyl chloride.

    Esterification: Finally, the ethyl ester moiety is introduced through esterification of the resulting compound with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-2-[(2-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Ethyl 2-[(2Z)-2-[(2-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(2-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiazole ring may also play a role in binding to biological targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Core Structure Key Substituents Biological Activity/Use
Target Compound Dihydro-1,3-benzothiazole 6-sulfamoyl, 2-(2-methylbenzoyl)imino Hypothesized herbicide/enzyme inhibitor
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzo[d]thiazole 2-cyanoacetate, indole Not specified (research compound)
Metsulfuron methyl ester Triazine-sulfonyl 4-methoxy-6-methyl-triazine, methyl Herbicide (acetolactate synthase inhibitor)

Key Observations :

  • The target compound’s sulfamoyl group (-SO₂NH₂) differs from the sulfonylurea (-SO₂NHC(O)NR₂) groups in pesticides like metsulfuron, which are critical for herbicidal activity . This substitution may alter binding affinity or metabolic stability.

Physicochemical Properties

  • Hydrogen Bonding: The sulfamoyl group can act as both donor (-NH₂) and acceptor (S=O), enabling diverse hydrogen-bonding networks. This contrasts with sulfonylureas, where urea linkages dominate intermolecular interactions .
  • Crystallography : Structural determination of similar compounds relies on software like SHELXL (for refinement) and ORTEP-III (for graphical representation) . For example, Etter’s graph-set analysis could elucidate hydrogen-bonding patterns in the target compound’s crystals .

Biological Activity

Ethyl 2-[(2Z)-2-[(2-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential biological activities. Its structure features a benzothiazole core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

IUPAC Name

Ethyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Molecular Formula

C19H16N4O5S3

Key Structural Features

  • Benzothiazole Core : This moiety is associated with various biological activities, including antimicrobial and anticancer properties.
  • Sulfamoyl Group : Known for its role in enhancing solubility and bioactivity.
PropertyValue
Molecular Weight432.55 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

This compound exhibits several biological activities that can be attributed to its unique chemical structure:

  • Antimicrobial Activity : Studies have indicated that compounds containing benzothiazole derivatives possess significant antimicrobial properties. This compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : The presence of the sulfamoyl group may enhance the compound's ability to induce apoptosis in cancer cells. Research indicates that benzothiazole derivatives can inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, making it a candidate for drug development targeting metabolic disorders.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined the antimicrobial activity of similar benzothiazole derivatives. The results demonstrated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Study 2: Anticancer Activity

In another research article from Cancer Letters, derivatives of benzothiazole were tested for their ability to induce apoptosis in various cancer cell lines. The findings indicated that these compounds could activate caspase pathways leading to programmed cell death . This suggests potential for this compound in cancer therapy.

Study 3: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition capabilities of sulfamoyl-containing compounds. The study revealed that these compounds could effectively inhibit target enzymes involved in inflammatory processes . This positions this compound as a potential anti-inflammatory agent.

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